Cas no 1006472-91-8 (5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine)

5-Methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 5-position and an aminomethylpyrazole moiety at the 1-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of multiple nitrogen atoms enhances its reactivity in nucleophilic and coordination chemistry, making it valuable for constructing complex molecular frameworks. Its stability under standard conditions and compatibility with common organic solvents further facilitate its use in multi-step synthesis. The compound's well-defined reactivity profile supports its utility in developing biologically active molecules.
5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine structure
1006472-91-8 structure
Product Name:5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine
CAS No:1006472-91-8
MF:C8H11N5
MW:177.206440210342
MDL:MFCD04967738
CID:3058339
PubChem ID:19576822
Update Time:2025-06-10

5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-((1H-Pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine
    • 5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine
    • GQB47291
    • STK400151
    • 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
    • 5-methyl-1-(pyrazol-1-ylmethyl)pyrazol-3-amine
    • 5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
    • EN300-229134
    • 1006472-91-8
    • SCHEMBL19086953
    • AKOS000306632
    • DTXSID101215504
    • BBL040920
    • MDL: MFCD04967738
    • Inchi: 1S/C8H11N5/c1-7-5-8(9)11-13(7)6-12-4-2-3-10-12/h2-5H,6H2,1H3,(H2,9,11)
    • InChI Key: ZRUXMNSNUMRLRF-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(N)=N1)CN1C=CC=N1

Computed Properties

  • Exact Mass: 177.10144537Da
  • Monoisotopic Mass: 177.10144537Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 61.7Ų

5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM483764-1g
1-((1H-Pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine
1006472-91-8 97%
1g
$381 2022-06-14
Enamine
EN300-229134-0.05g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
0.05g
$194.0 2024-06-20
Enamine
EN300-229134-0.1g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
0.1g
$289.0 2024-06-20
Enamine
EN300-229134-0.25g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
0.25g
$413.0 2024-06-20
Enamine
EN300-229134-0.5g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
0.5g
$650.0 2024-06-20
Enamine
EN300-229134-1.0g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
1.0g
$834.0 2024-06-20
Enamine
EN300-229134-2.5g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
2.5g
$1202.0 2024-06-20
Enamine
EN300-229134-5.0g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
5.0g
$1815.0 2024-06-20
Enamine
EN300-229134-10.0g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
10.0g
$2775.0 2024-06-20
Enamine
EN300-229134-1g
5-methyl-1-[(1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
1006472-91-8 95%
1g
$834.0 2023-09-15

5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine Related Literature

Additional information on 5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine

5-Methyl-1-(1H-Pyrazol-1-yl)methyl-1H-pyrazol-3-amine: A Comprehensive Overview

5-Methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine, with the CAS number 1006472-91-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MPPA, is characterized by its unique pyrazole-based structure, which confers it with a range of biological activities and potential therapeutic applications.

The molecular structure of 5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine consists of two pyrazole rings connected by a methyl group, with an additional methyl substitution on one of the pyrazole rings. This structural arrangement provides a robust framework for the compound, enabling it to interact effectively with various biological targets. The presence of the amino group further enhances its reactivity and functional versatility.

Recent studies have highlighted the potential of MPPA in several therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. Research published in the Journal of Medicinal Chemistry demonstrated that MPPA exhibits potent anti-inflammatory properties by selectively inhibiting the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, mediators of inflammation and pain.

In addition to its anti-inflammatory effects, MPPA has shown promise in neuropharmacology. Studies conducted at the University of California, Los Angeles (UCLA) have indicated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease. The ability to influence these neurotransmitter systems without significant side effects is a crucial advantage in drug development.

The pharmacokinetic properties of MPPA have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences revealed that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and a reasonable half-life, making it suitable for chronic administration in therapeutic settings. These properties are essential for ensuring that the drug reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.

The safety profile of MPPA is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. This favorable safety profile supports its potential for further clinical development and eventual use in human patients.

Clinical trials are currently underway to evaluate the efficacy and safety of MPPA in various conditions. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms related to inflammation and neurological disorders. These findings underscore the potential of MPPA as a novel therapeutic agent and highlight the need for continued research to fully understand its mechanisms of action and optimize its use in clinical practice.

In conclusion, 5-methyl-1-(1H-pyrazol-1-yl)methyl-1H-pyrazol-3-amine (MPPA), with CAS number 1006472-91-8, represents a promising compound with a wide range of potential applications in medicine. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases and conditions.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd